L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound’s IUPAC name is derived from its functional groups and stereochemical configuration. The parent structure, L-aspartic acid, has two carboxyl groups (α- and β-positions) and an α-amino group. The N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) group protects the α-amino group, while the β-carboxyl is esterified with a 1-methyl-1-phenylethyl moiety.
IUPAC Name:
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-[(2-phenylpropan-2-yl)oxy]-4-oxobutanoic acid
Stereochemical Configuration:
- The α-carbon (C2) retains the S-configuration of natural L-aspartic acid, ensuring biological compatibility in peptide synthesis.
- The 1-methyl-1-phenylethyl ester introduces a chiral center at the ester’s quaternary carbon (C1 of the phenylpropan-2-yl group), though its R/S designation does not affect peptide backbone stereochemistry.
Key Structural Features:
Comparative Structural Analysis with Related Fmoc-Protected Aspartic Acid Derivatives
The 1-methyl-1-phenylethyl ester distinguishes this compound from other Fmoc-protected aspartic acid derivatives. Below is a comparative analysis:
Functional Differences:
- Steric Effects: The 1-methyl-1-phenylethyl group provides greater steric hindrance than tert-butyl or 2-phenylisopropyl esters, reducing side reactions during piperidine deprotection.
- Acid Sensitivity: Unlike tert-butyl esters (cleaved with trifluoroacetic acid), this ester requires stronger acids (e.g., hydrogen fluoride) for removal, enabling orthogonal protection strategies.
Properties
Molecular Formula |
C28H26NO6- |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoate |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/p-1/t24-/m0/s1 |
InChI Key |
MEAHCBOPNIDLFH-DEOSSOPVSA-M |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Orthogonal Protection Requirements
Aspartic acid’s two carboxyl groups necessitate differential protection to avoid cross-reactivity. The Fmoc group, removable via piperidine, is paired with the PhiPr ester, which remains intact under basic conditions but cleaves under trifluoroacetic acid (TCA) or dichloromethane (DCM) with 3% TCA. This orthogonality ensures sequential deprotection: Fmoc removal for peptide elongation followed by PhiPr cleavage for global side-chain deprotection.
Rationale for 2-Phenylisopropyl Ester Selection
The PhiPr group offers superior steric hindrance compared to tert-butyl esters, minimizing premature hydrolysis during Fmoc deprotection. Its lipophilic nature enhances solubility in organic solvents like DCM and dimethylformamide (DMF), facilitating homogeneous reaction conditions during coupling. Post-synthesis, the PhiPr group is selectively removed under mild acidic conditions (e.g., 3% TCA in DCM) without affecting acid-labile protecting groups such as trityl or tert-butyl.
Stepwise Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis involves sequential protection of L-aspartic acid’s α-amino and β-carboxyl groups:
β-Carboxyl Protection :
L-Aspartic acid is reacted with 2-phenylisopropyl alcohol (PhiPr-OH) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The reaction proceeds at 0–4°C for 12–24 hours, yielding L-aspartic acid β-2-phenylisopropyl ester.α-Amino Protection :
The β-protected intermediate is treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of sodium bicarbonate (NaHCO₃) and dioxane. The reaction is stirred at room temperature for 4–6 hours, achieving >95% conversion to Fmoc-Asp(O-2-PhiPr)-OH.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| β-esterification | PhiPr-OH, EDC, HOBt | DMF | 0–4°C | 85–90% |
| Fmoc protection | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | RT | 92–95% |
Solid-Phase Synthesis Integration
In SPPS, Fmoc-Asp(O-2-PhiPr)-OH is coupled to resin-bound peptides using activating agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The protocol involves:
Resin Swelling :
Wang resin (0.2–0.3 mmol/g loading) is swollen in DCM for 30 minutes.Coupling Reaction :
Fmoc-Asp(O-2-PhiPr)-OH (3 eq), HATU (2.95 eq), and DIPEA (6 eq) in DMF are added to the resin and agitated for 1–2 hours at room temperature.Deprotection :
The Fmoc group is removed using 20% piperidine in DMF (2 × 5 minutes), leaving the PhiPr ester intact.
Optimization Insights :
- Coupling Efficiency : HATU outperforms DIC (N,N'-diisopropylcarbodiimide) in minimizing racemization (<0.5%).
- Solvent Choice : Anhydrous DMF ensures optimal reagent solubility and resin compatibility.
Key Reagents and Their Roles
Coupling Agents
Deprotection Agents
- Piperidine : Removes the Fmoc group via β-elimination, generating a dibenzofulvene-piperidine adduct.
- TCA : Cleaves the PhiPr ester post-synthesis without degrading acid-stable peptides.
Purification and Characterization
Chromatographic Methods
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : Key peaks include δ 7.75–7.85 (Fmoc aromatic protons), δ 4.15–4.30 (methyleneoxy group), and δ 1.60–1.70 (PhiPr methyl groups).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 454.2 [M+H]⁺.
Challenges and Mitigation Strategies
Aspartimide Formation
Prolonged exposure to piperidine or elevated temperatures (>25°C) induces aspartimide formation at Asp residues. Mitigation includes:
Incomplete Coupling
Low coupling efficiency (<95%) is addressed by:
- Repeating the coupling step with fresh reagents.
- Switching to more potent activators like PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
Recent Advances in Synthesis
Flow Chemistry Integration
Continuous-flow systems reduce reaction times by 50% through enhanced mixing and heat transfer, achieving 99% conversion in 30 minutes.
Enzymatic Deprotection
Lipase-mediated hydrolysis of PhiPr esters under neutral pH conditions offers an eco-friendly alternative to TCA, though yields remain suboptimal (70–75%).
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(2-phenylisopropyl ester)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-phenylisopropyl ester can be cleaved using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for ester cleavage.
Coupling: DCC, HATU, and DMAP as catalysts.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
Overview : The compound serves as a crucial intermediate in the synthesis of various peptides. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis.
Case Study : A study demonstrated the use of Fmoc-L-aspartic acid derivatives in synthesizing peptidomimetics. By employing standard coupling reagents, researchers were able to create analogs with enhanced pharmacological profiles, showcasing the versatility of this compound in generating bioactive peptides .
Pharmacological Research
Overview : The compound has been explored for its potential pharmacological properties, particularly in the development of drugs targeting specific receptors.
Case Study : In research focused on neuropeptide FF (NPFF) receptors, L-aspartic acid derivatives were synthesized to evaluate their binding affinities. Although these derivatives showed lower affinities compared to endogenous peptides, they still demonstrated significant interaction with NPFF2 receptors, suggesting potential therapeutic applications in pain management .
Drug Development
Overview : The compound's structure allows it to be modified for developing prodrugs that can be activated by specific enzymes, enhancing drug efficacy.
Case Study : A recent study highlighted the design of hybrid peptide-alkoxyamine drugs utilizing L-aspartic acid derivatives. These compounds exhibited activity against drug-resistant parasites by generating alkyl radicals upon activation by parasite proteases, leading to cell death . This innovative approach emphasizes the compound's utility in addressing neglected parasitic diseases.
Biochemical Applications
Overview : Beyond drug development, L-aspartic acid derivatives are used in biochemical assays and enzyme studies due to their ability to mimic natural substrates.
Case Study : Research on enzyme kinetics has utilized these derivatives to investigate the mechanisms of action for various enzymes involved in amino acid metabolism. The structural similarities allow for competitive inhibition studies, providing insights into enzyme specificity and activity .
Analytical Chemistry
Overview : The compound is also valuable in analytical chemistry for developing methods to quantify amino acids and their derivatives.
Case Study : Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the purity and concentration of synthesized L-aspartic acid derivatives. This application is critical for ensuring the quality of pharmaceutical products derived from these compounds .
Mechanism of Action
The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the 2-phenylisopropyl ester protects the carboxyl terminus. These protective groups can be selectively removed to allow for controlled peptide bond formation, facilitating the synthesis of complex peptides.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key aspartic acid derivatives with varying protecting groups:
Key Comparative Properties
Solubility and Stability
- The 2-phenylisopropyl ester (target compound) exhibits moderate solubility in DMSO (≥2.5 mg/mL, 7.04 mM) but requires sonication for full dissolution. In contrast, tert-butyl esters (e.g., CAS 129460-09-9) are highly soluble in organic solvents like dichloromethane, facilitating SPPS workflows .
- Bulky esters (e.g., 2-phenylisopropyl) enhance stability against nucleophiles and bases compared to smaller esters like allyl. However, they may slow coupling kinetics due to steric hindrance .
Deprotection Strategies
- tert-Butyl esters are cleaved with trifluoroacetic acid (TFA) , while 2-phenylisopropyl esters require stronger acids (e.g., HF or TFMSA) or photolytic methods .
- Allyl esters (CAS 144120-53-6) enable orthogonal deprotection via palladium-catalyzed removal under neutral conditions, ideal for sensitive substrates .
Crystallographic and Conformational Differences
- The target compound’s crystal structure shows a distorted side-chain conformation compared to unmodified L-aspartic acid, attributed to steric effects of the 2-phenylisopropyl group .
- In contrast, tert-butyl-protected aspartic acid (CAS 129460-09-9) adopts a more linear side-chain arrangement, aligning with typical aspartate geometries .
Biological Activity
L-Aspartic acid, a non-essential amino acid, plays a critical role in various physiological processes, including neurotransmission and metabolism. The compound N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid, particularly its ester derivative with 4-(1-methyl-1-phenylethyl), has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid is C19H17NO6, with a molecular weight of approximately 355.35 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, enhancing the stability and solubility of the amino acid during chemical reactions .
Neurotransmission
L-Aspartic acid is known to function as an excitatory neurotransmitter in the central nervous system. It activates NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function. The Fmoc-protected form may exhibit similar properties, potentially enhancing its utility in neuropharmacology .
Enzyme Inhibition
Research indicates that derivatives of L-aspartic acid can act as inhibitors for various enzymes, including aminoacyl-tRNA synthetases and proteases. The specific ester derivative has shown promise in inhibiting certain metabolic pathways, suggesting potential applications in cancer therapy by modulating metabolic enzyme activity .
Antioxidant Properties
Studies have demonstrated that L-aspartic acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of Fmoc-L-aspartic acid derivatives in models of neurodegeneration. The results indicated that these compounds significantly reduced neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .
Study 2: Enzyme Activity Modulation
Another study focused on the modulation of enzyme activity by L-aspartic acid derivatives. It was found that the Fmoc-protected form effectively inhibited specific proteases involved in cancer cell proliferation, suggesting a dual role in both metabolic regulation and therapeutic intervention .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO6 |
| Molecular Weight | 355.35 g/mol |
| CAS Number | 119062-05-4 |
| Purity | ≥98.0% (HPLC) |
| Appearance | White crystalline powder |
| Biological Activity | Observations |
|---|---|
| Neurotransmitter Activity | NMDA receptor activation |
| Enzyme Inhibition | Protease inhibition |
| Antioxidant Activity | Reduced oxidative stress |
Q & A
Basic Research Question
-
Solubility :
Solvent Solubility (mg/mL) Concentration (mM) DMSO 100 281.42 Methanol ≥2.5 ≥7.04
Q. Experimental Handling :
- Pre-warm DMSO to 37°C and sonicate for 10 minutes to dissolve fully.
- Avoid aqueous buffers unless stabilized with co-solvents (e.g., 10% PEG-400).
How should experimental designs account for the compound’s acute toxicity?
Advanced Research Question
GHS Classification :
- Acute toxicity (Category 4) via oral, dermal, and inhalation routes .
Safety Protocols : - Containment : Use fume hoods for weighing and handling powders.
- PPE : Nitrile gloves, lab coats, and N95 masks.
- First Aid : For inhalation exposure, move to fresh air and seek medical attention .
What are the optimal storage conditions to maintain stability?
Basic Research Question
-
Storage :
Form Temperature Stability Duration Powder -20°C 3 years Solution -20°C 1 month -
Degradation Signs : Yellow discoloration or precipitate formation indicates hydrolysis of the Fmoc group.
How does the 1-methyl-1-phenylethyl ester group influence its utility in peptide synthesis?
Advanced Research Question
-
Steric Protection : The bulky ester group prevents undesired β-carboxyl activation during coupling reactions.
-
Comparative Data :
Ester Group Coupling Efficiency (%) Side Reactions 1-Methyl-1-phenylethyl 92 <5% tert-Butyl 88 8%
How can hydrogen bonding patterns in the crystal structure inform solid-state reactivity?
Advanced Research Question
The crystal structure reveals two intermolecular hydrogen bonds (N–H···O and O–H···O) forming 2D sheets .
Implications :
- Stability : Strong H-bonding reduces hygroscopicity.
- Reactivity : Limited solvent accessibility may slow ester hydrolysis in the solid state.
What spectroscopic techniques are most reliable for purity assessment?
Basic Research Question
- 1H/13C NMR : Detect residual solvents (e.g., DMF) and diastereomers.
- FT-IR : Confirm ester C=O stretching (1740–1720 cm⁻¹) and Fmoc carbamate (1690 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance).
How should conflicting bioactivity data from different studies be interpreted?
Advanced Research Question
Contradictions in growth hormone modulation or antioxidant activity may stem from:
- Assay Variability : Cell lines (e.g., HEK293 vs. CHO) differ in receptor expression .
- Metabolic Stability : Ester hydrolysis rates vary with incubation media pH.
Resolution : - Validate findings using orthogonal assays (e.g., ELISA for hormone levels, ROS scavenging tests).
What protocols ensure safe waste disposal after experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
